Paxillarine A

Description

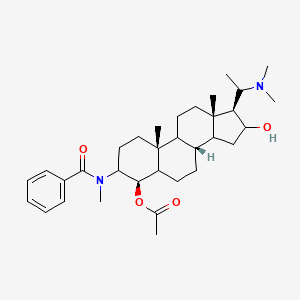

Paxillarine A is a steroidal alkaloid isolated from Pachysandra axillaris Franch., characterized by a 5α-pregnane skeleton with multiple functional modifications . Its structure (C32H48N2O4) includes:

- 20α-dimethylamino group

- 16β-hydroxyl group

- 3α-N-methyl benzoylamino substituent

- 4β-acetoxyl group

A notable spectral anomaly is the absence of the C-19 methyl signal in its <sup>1</sup>H NMR spectrum, despite clear detection in <sup>13</sup>C NMR and DEPT spectra . This feature distinguishes it from conventional steroidal alkaloids and suggests unique electronic or conformational properties.

Properties

CAS No. |

145022-89-5 |

|---|---|

Molecular Formula |

C33H50N2O4 |

Molecular Weight |

538.8 g/mol |

IUPAC Name |

[(4R,8R,10R,13S,17S)-3-[benzoyl(methyl)amino]-17-[1-(dimethylamino)ethyl]-16-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate |

InChI |

InChI=1S/C33H50N2O4/c1-20(34(5)6)29-28(37)19-26-23-13-14-25-30(39-21(2)36)27(35(7)31(38)22-11-9-8-10-12-22)16-18-32(25,3)24(23)15-17-33(26,29)4/h8-12,20,23-30,37H,13-19H2,1-7H3/t20?,23-,24?,25?,26?,27?,28?,29+,30-,32-,33+/m1/s1 |

InChI Key |

CEFWIVSCALJZMU-WMBLJULDSA-N |

Isomeric SMILES |

CC([C@H]1C(CC2[C@@]1(CCC3[C@H]2CCC4[C@@]3(CCC([C@@H]4OC(=O)C)N(C)C(=O)C5=CC=CC=C5)C)C)O)N(C)C |

Canonical SMILES |

CC(C1C(CC2C1(CCC3C2CCC4C3(CCC(C4OC(=O)C)N(C)C(=O)C5=CC=CC=C5)C)C)O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Paxillarine A involves several steps, starting from basic steroidal precursors. The key steps include:

N-Methylation: Introduction of the N-methyl group.

Benzoylation: Addition of the benzoylamino group.

Acetylation: Introduction of the acetoxy group.

Hydroxylation: Addition of the hydroxy group.

Industrial Production Methods: Currently, this compound is primarily obtained through extraction from Pachysandra axillaris. Industrial-scale synthesis has not been widely reported, likely due to the complexity of the molecule and the efficiency of extraction methods .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The benzoylamino and acetoxy groups can be substituted under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Paxillarine A has shown potential in various scientific research fields:

Chemistry: Used as a model compound for studying steroidal alkaloids and their reactions.

Biology: Investigated for its role in plant defense mechanisms.

Medicine: Explored for its cytotoxic activity against certain cancer cell lines.

Mechanism of Action

The mechanism of action of Paxillarine A involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways are still under investigation, but it is thought to involve the disruption of key signaling pathways and the induction of oxidative stress .

Comparison with Similar Compounds

Structural and Spectral Comparison with Similar Compounds

Structural Analogues from Pachysandra axillaris

Paxillarine A shares its origin with two related compounds, Paxillarine B and Spiropachysine B , which exhibit distinct structural variations:

Key Observations:

Skeleton Variation : Spiropachysine B’s spirolactone structure diverges entirely from the pregnane backbone, reducing structural homology but introducing lactone-specific reactivity .

Spectral Signatures: IR Spectroscopy: this compound’s benzoylamino group produces a strong amide I band (~1650 cm<sup>-1</sup>), while Spiropachysine B’s lactone dominates its IR profile . Mass Spectrometry (MS): All three compounds show molecular ion peaks consistent with their formulas, but fragmentation patterns differ due to substituent stability .

Broader Comparison with Steroidal Alkaloids

Beyond Pachysandra axillaris, steroidal alkaloids like solasodine and veratramine share core structural motifs but differ in functionalization:

| Compound | Core Structure | Functional Groups | Biological Implications |

|---|---|---|---|

| This compound | 5α-pregnane | 16β-OH, 4β-OAc, 3α-benzoylamino | Potential neuroactivity or cytotoxicity (unexplored; inferred from steroidal alkaloid class) |

| Solasodine | Solanidane | 3β-OH, spiroamine at C-27 | Anticancer and anti-inflammatory properties |

| Veratramine | Cevane | 3β-OH, 20α-methyl | Sodium channel modulation; historical use in traditional medicine |

Critical Differences:

- Substituent Chemistry: this compound’s 4β-acetoxyl and benzoylamino groups are rare in steroidal alkaloids, suggesting unique metabolic or synthetic pathways.

- Bioactivity Gaps : While solasodine and veratramine have well-documented activities, this compound’s pharmacological profile remains understudied .

Research Findings and Implications

Pharmacological Potential

- Structural Uniqueness: The C-19 NMR anomaly in this compound may correlate with membrane interaction or enzyme inhibition, warranting further study.

Q & A

Q. Advanced: How can researchers optimize yield and purity of this compound when dealing with complex plant matrices or low-abundance sources?

Answer:

- Basic: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by liquid-liquid partitioning and chromatographic techniques like column chromatography (silica gel, Sephadex LH-20) or preparative HPLC. Structural confirmation requires spectroscopic methods (NMR, HRMS) .

- Advanced: Optimization strategies include orthogonal separation techniques (e.g., combining reverse-phase and hydrophilic interaction chromatography) and metabolomics-guided fractionation to target this compound specifically. For low-yield scenarios, consider scaling up biomass or using biotechnological approaches (e.g., plant cell cultures) .

Basic: What spectroscopic and crystallographic techniques are essential for structural elucidation of this compound?

Q. Advanced: How can researchers resolve ambiguities in stereochemical assignments or conformational dynamics of this compound?

Answer:

- Basic: High-resolution mass spectrometry (HRMS) and 1D/2D NMR (COSY, HSQC, HMBC) are foundational. X-ray crystallography provides definitive stereochemical data if crystals are obtainable .

- Advanced: For unresolved stereochemistry, employ computational methods (DFT calculations, molecular docking) or derivatization with chiral reagents. Dynamic NMR or NOESY experiments can address conformational flexibility .

Basic: What in vitro assays are commonly used to evaluate the bioactivity of this compound?

Q. Advanced: How can researchers design dose-response studies to distinguish specific bioactivity from cytotoxicity in this compound?

Answer:

- Basic: Standard assays include enzyme inhibition (e.g., kinase activity), antimicrobial susceptibility testing, and cell viability assays (MTT, SRB). Include positive controls (e.g., known inhibitors) and replicate experiments .

- Advanced: Use multiplex assays (e.g., high-content screening) to simultaneously assess target engagement and cell health. Establish EC50/IC50 values with Hill slope analysis to differentiate specific effects from nonspecific toxicity .

Basic: How should researchers address contradictions in published data on this compound’s mechanism of action?

Q. Advanced: What statistical and experimental frameworks validate reproducibility in studies with conflicting results?

Answer:

- Basic: Conduct systematic reviews to identify confounding variables (e.g., differences in compound purity, assay conditions). Replicate key studies using standardized protocols .

- Advanced: Apply meta-analysis to aggregate data, or use Bayesian statistics to quantify uncertainty. Validate findings through orthogonal assays (e.g., genetic knockdowns alongside pharmacological inhibition) .

Basic: What synthetic routes are reported for this compound, and what are their limitations?

Q. Advanced: How can total synthesis efforts improve stereochemical control or scalability for this compound?

Answer:

- Basic: Semi-synthesis from related natural precursors is common. Challenges include regioselective oxidation and protecting group strategies .

- Advanced: Explore asymmetric catalysis (e.g., organocatalysis) for stereocenters. Flow chemistry or enzymatic cascades may enhance scalability and reduce purification steps .

Basic: What in vivo models are suitable for studying this compound’s pharmacokinetics and toxicity?

Q. Advanced: How can interspecies differences in metabolism complicate translational research on this compound?

Answer:

- Basic: Rodent models (e.g., Sprague-Dawley rats) are standard for PK/PD studies. Monitor plasma levels via LC-MS/MS and toxicity via histopathology .

- Advanced: Use humanized liver models or microphysiological systems (e.g., organ-on-a-chip) to predict human metabolism. Cross-reference metabolomic data across species to identify divergent pathways .

Basic: What computational tools predict this compound’s molecular targets or ADMET properties?

Q. Advanced: How can machine learning address data gaps in this compound’s target prediction or toxicity profiling?

Answer:

- Basic: Tools like SwissTargetPrediction or AutoDock for target prediction; ADMETlab2.0 for absorption/distribution .

- Advanced: Train ML models on structurally analogous compounds to infer this compound’s properties. Use transfer learning to integrate sparse datasets .

Basic: What stability-indicating assays are critical for ensuring this compound’s integrity in experimental settings?

Q. Advanced: How do environmental factors (pH, light, temperature) influence degradation pathways of this compound?

Answer:

- Basic: Monitor stability via forced degradation studies (acid/base, oxidative stress) analyzed by HPLC-UV or UPLC-QTOF .

- Advanced: Use kinetic modeling (Arrhenius equation) to predict shelf-life. Identify degradation products via LC-MS/MS and propose stabilization strategies (lyophilization, inert atmospheres) .

Basic: How should interdisciplinary teams structure collaborative research on this compound’s multifunctional bioactivities?

Q. Advanced: What project management frameworks ensure data consistency across labs studying this compound?

Answer:

- Basic: Define shared protocols (e.g., SOPs for compound handling) and use cloud-based platforms (LabArchives, Benchling) for data sharing .

- Advanced: Implement FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Regular inter-lab audits and blinded replicates minimize bias .

Basic: What ethical considerations apply to preclinical studies of this compound, particularly in animal models?

Q. Advanced: How can researchers balance 3R principles (Reduction, Refinement, Replacement) with statistical power in this compound studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.